1-[(6-chloro-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol
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Overview
Description
1-[(6-chloro-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 1-[(6-chloro-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol can be achieved through several synthetic routes. One common method involves the Claisen–Schmidt condensation reaction, which is carried out using 3-acetyl-2-chloro-1-(4-chlorobenzyl)indole and various aromatic aldehydes . The reaction can be performed under ultrasound-assisted or solvent-free conditions, with the former using 1,4-dioxane as a solvent and potassium hydroxide as a base at room temperature . The solvent-free method avoids the use of environmentally hazardous solvents and reduces costs .
Chemical Reactions Analysis
1-[(6-chloro-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. The indole nucleus is highly reactive towards electrophilic substitution due to the delocalization of π-electrons . Common reagents used in these reactions include methanesulfonic acid, which is used in the Fischer indole synthesis . Major products formed from these reactions include tricyclic indole derivatives and azepinoindoles .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it serves as a precursor for the synthesis of biologically active molecules . In biology and medicine, indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The compound’s unique structure allows it to bind with high affinity to multiple receptors, making it a valuable candidate for drug development .
Mechanism of Action
The mechanism of action of 1-[(6-chloro-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind to various receptors, leading to its diverse biological activities . For example, it can inhibit viral replication by binding to viral enzymes or receptors . The compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
1-[(6-chloro-1H-indol-1-yl)acetyl]-4-(4-chlorophenyl)-4-piperidinol can be compared to other indole derivatives, such as indole-3-acetic acid and 1H-indole-3-carbaldehyde . While these compounds share a common indole nucleus, their chemical structures and biological activities differ. Indole-3-acetic acid is a plant hormone involved in the regulation of plant growth, whereas 1H-indole-3-carbaldehyde is used as a precursor for the synthesis of active molecules in multicomponent reactions
Properties
Molecular Formula |
C21H20Cl2N2O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(6-chloroindol-1-yl)-1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethanone |
InChI |
InChI=1S/C21H20Cl2N2O2/c22-17-5-2-16(3-6-17)21(27)8-11-24(12-9-21)20(26)14-25-10-7-15-1-4-18(23)13-19(15)25/h1-7,10,13,27H,8-9,11-12,14H2 |
InChI Key |
UQEWBWOWOWBHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CN3C=CC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
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